molecular formula C8H14N2 B3325625 4,9-diazatricyclo[5.3.0.02,6]decane CAS No. 2167778-51-8

4,9-diazatricyclo[5.3.0.02,6]decane

Cat. No.: B3325625
CAS No.: 2167778-51-8
M. Wt: 138.21
InChI Key: FKYWLZUPBICXFW-UHFFFAOYSA-N
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Description

4,9-Diazatricyclo[5.3.0.02,6]decane is a heterocyclic compound characterized by a unique tricyclic structure containing two nitrogen atoms. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.

Scientific Research Applications

4,9-Diazatricyclo[5.3.0.02,6]decane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potential as opioid receptor ligands, exhibiting high affinity and selectivity for μ-receptors . This makes them promising candidates for developing new analgesics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-diazatricyclo[5.3.0.02,6]decane typically involves multiple steps, including key reactions such as Diels-Alder and Conia-ene reactions. These reactions are crucial for constructing the tricyclic framework. For instance, the formation of bicyclo[2.2.2]octane through a Diels-Alder reaction followed by a Conia-ene reaction to shape a five-membered ring is a common approach .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves meticulous planning and execution of multiple reaction steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,9-Diazatricyclo[5.3.0.02,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.

Mechanism of Action

The mechanism of action of 4,9-diazatricyclo[5.3.0.02,6]decane and its derivatives involves binding to specific molecular targets, such as opioid receptors. The compound’s structure allows it to interact with these receptors, modulating their activity and producing analgesic effects. The pathways involved in this mechanism include the activation of G-protein coupled receptors, leading to downstream signaling events that result in pain relief .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4,9-diazatricyclo[5.3.0.02,6]decane include other diazatricyclodecanes, such as 9,10-diazatricyclo[4.2.1.12,5]decane and 2,7-diazatricyclo[4.4.0.03,8]decane . These compounds share a similar tricyclic framework but differ in the position and number of nitrogen atoms.

Uniqueness: The uniqueness of this compound lies in its specific tricyclic structure and the position of the nitrogen atoms, which confer distinct chemical and biological properties. This compound’s ability to selectively bind to μ-receptors with high affinity sets it apart from other similar compounds, making it a valuable target for drug development and other scientific research applications.

Properties

IUPAC Name

4,9-diazatricyclo[5.3.0.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYWLZUPBICXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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